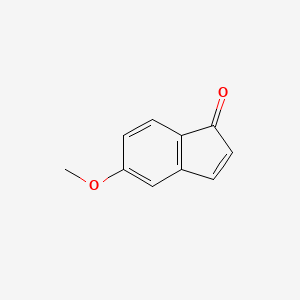

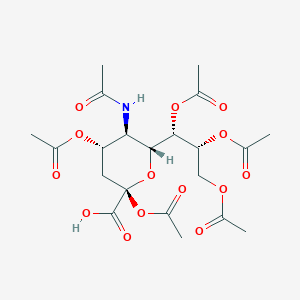

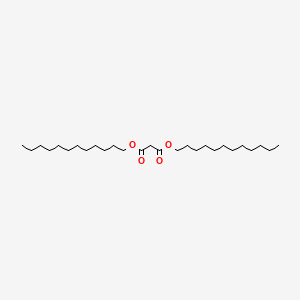

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Übersicht

Beschreibung

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by various methods. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

The molecular structure of oxadiazoles can vary based on the substituents attached to the ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary based on their structure and substituents. For example, the thermal stabilities of some compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities .Wissenschaftliche Forschungsanwendungen

1. Spacer for Angiotensin II Receptor Antagonists Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate and related oxadiazole derivatives have been used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists, as determined by X-ray crystallography (Meyer et al., 2003).

2. Mesomorphic Behavior and Photoluminescence This compound, as part of a series of 1,3,4-oxadiazole derivatives, has been synthesized and characterized for its mesomorphic behavior and photoluminescent properties. These compounds displayed nematic and/or smectic A mesophases with narrow temperature ranges and exhibited strong blue fluorescence emission (Han et al., 2010).

3. Fluoride Chemosensors Derivatives of Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate have been reported as novel anion sensors with colorimetric properties for fluoride sensing. They demonstrated color changes from colorless to yellow upon addition of fluoride (Ma et al., 2013).

4. Corrosion Inhibition Research indicates that 1,3,4-oxadiazole derivatives, including those related to Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, can act as corrosion inhibitors for mild steel in sulfuric acid. They are noted for forming a protective layer on the steel surface and demonstrating mixed-type inhibition behavior (Ammal et al., 2018).

5. Grafting on Polyvinyl Chloride Oxadiazole derivatives, including related compounds, have been grafted onto polyvinyl chloride to create hybrid polymers, which showed significant biological activity in studies (Kareem et al., 2021).

6. Antitumor Activity Some derivatives of 1,3,4-oxadiazole, structurally related to Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, have been synthesized and tested for antitumor activity against breast and lung cancer cell lines, showing potential as therapeutic agents (Galal et al.,2010)

7. Liquid Crystalline Properties Investigations into the liquid crystalline properties of oxadiazole derivatives, including those similar to Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, have revealed their potential for application in advanced materials. These studies focus on the effect of different terminal groups and the oxadiazole ring on the liquid crystalline behavior (Ali & Tomi, 2018).

8. Molecular Binding Interactions 1,2,4-oxadiazol-5-ones, a class related to Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, have been studied for their binding interactions in supramolecular complexes. These studies enhance the understanding of molecular interactions and have potential applications in medicinal chemistry (Reichert et al., 2001).

9. Synthesis and Spectroscopic Characterization The compound and its derivatives have been the subject of extensive synthesis and spectroscopic characterization studies, contributing to a deeper understanding of their structural, electronic, and spectroscopic properties. These studies are crucial for developing new materials and pharmaceuticals (Amiri et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications in material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Eigenschaften

IUPAC Name |

methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZDWMKGQVUJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446850 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

CAS RN |

196301-94-7 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)

![Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate](/img/structure/B1609751.png)